molecular formula C14H12F3N3O3S B2734885 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide CAS No. 379254-61-2

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Cat. No. B2734885
M. Wt: 359.32
InChI Key: KBKSVBWSGSNEDL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

Sulfonamide derivatives have been extensively studied for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and inhibitors can be useful in treating diseases like Alzheimer's. Schiff bases of sulfonamide compounds have shown significant inhibition against these enzymes, with some derivatives demonstrating up to 91% inhibition. Moreover, these compounds also exhibit antioxidant potential, indicating their capability to scavenge free radicals and potentially mitigate oxidative stress-related damages in biological systems (Kausar et al., 2019).

Anticancer Activity

The synthesis and biological evaluation of sulfonamide derivatives have revealed their potential as anticancer agents. Certain compounds have demonstrated significant activity against various cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer, showcasing their potential in anticancer therapy. For instance, novel sulfonamide derivatives have been found to exhibit remarkable anticancer activity, with some compounds showing better efficacy than reference drugs in in vivo models (Rathish et al., 2012).

Chemical Synthesis and Molecular Docking

Sulfonamide compounds are pivotal in chemical synthesis, serving as intermediates in the creation of complex molecules. Their synthesis often involves innovative methodologies, including microwave irradiation and click chemistry, to generate derivatives with potential biological activities. Additionally, molecular docking studies of these compounds have helped understand their interaction mechanisms with target enzymes, further assisting in the design of more potent inhibitors. Such synthetic and computational approaches enhance the understanding of the structure-activity relationship (SAR) and the development of new therapeutic agents (Gul et al., 2016).

Pathological Pain Management

Research into the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides has uncovered their utility in treating pathological pain models in mice. These compounds, through a controllable synthetic method, have shown to possess anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives for pain management (Lobo et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKSVBWSGSNEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

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